molecular formula C15H18N2O2 B010116 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid CAS No. 100957-76-4

1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid

Cat. No. B010116
M. Wt: 258.32 g/mol
InChI Key: QNHYWDRTEHWTAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric organocatalytic synthesis of related bisindole-piperidine-amino acid hybrids demonstrates the versatility and potential for generating complex structures similar to 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid. These compounds are synthesized from 3-vinyl indoles with imino esters, yielding products in high enantiomeric excess, showcasing the efficiency of such synthetic methods (Zhong et al., 2014). Additionally, novel synthesis methods for structurally related compounds emphasize the development of efficient and high-yield techniques (Chun, 2000).

Molecular Structure Analysis

Molecular structure and conformation analysis is crucial for understanding the physical and chemical behavior of such compounds. X-ray diffraction and computational studies provide insights into the crystal and molecular structure, highlighting the importance of stereochemistry and molecular conformations in determining the properties of the compound (Szafran et al., 2007).

Chemical Reactions and Properties

The reactivity and potential for various chemical reactions are significant for the application of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid in synthetic chemistry. Studies on related compounds indicate a wide range of reactions, including organocatalytic syntheses and modifications that enhance the utility of these molecules in complex chemical syntheses (Zhong et al., 2014).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are essential for the practical use of any chemical compound. Single-crystal X-ray diffraction and spectroscopic methods are employed to characterize these aspects, providing a foundation for understanding how these compounds can be manipulated and utilized in various chemical contexts (Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability, define the scope of application for 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid. Detailed studies on similar compounds provide insights into their reactivity patterns, stability under various conditions, and interactions with other chemical entities, which are crucial for their application in synthetic chemistry (Zhong et al., 2014).

Scientific Research Applications

Synthesis and Anticancer Activity

1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid and its derivatives have been synthesized and evaluated for their potential anticancer properties. For example, Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, some of which exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, 2013).

Asymmetric Organocatalytic Synthesis

Zhong et al. (2014) developed an asymmetric organocatalytic synthesis method for 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates using chiral phosphoric acid. These novel bisindole-piperidine-amino acid hybrids were synthesized in one step and analyzed for their stereochemistry (Zhong, 2014).

Hydrogen-Bonding Studies

Smith and Wermuth (2011) studied the structures of hydrated proton-transfer compounds of piperidinecarboxamide with isomeric indole-carboxylic acids. They provided insights into hydrogen-bonding interactions in these structures, contributing to the understanding of molecular interactions and compound stability (Smith, 2011).

properties

IUPAC Name

1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-15(19)11-5-7-17(8-6-11)10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9,11,16H,5-8,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHYWDRTEHWTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428325
Record name 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid

CAS RN

100957-76-4
Record name 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Reactant of Route 2
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Reactant of Route 3
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Reactant of Route 4
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Reactant of Route 5
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Reactant of Route 6
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid

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